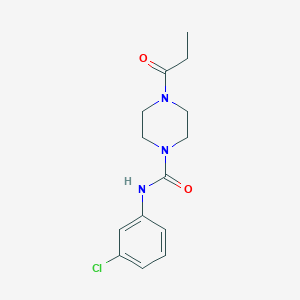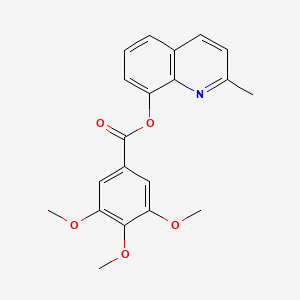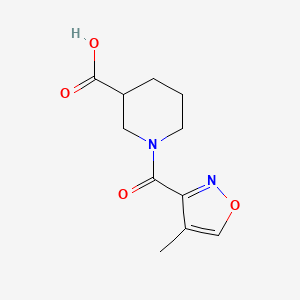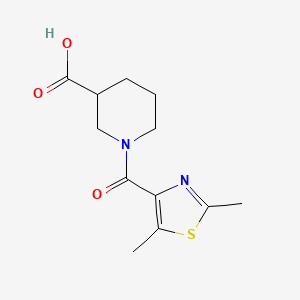![molecular formula C9H8F3N3O3 B6639215 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Methylation: The methyl group is added through an alkylation reaction using methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the pyrimidine derivative with glycine under coupling conditions using a reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of agrochemicals.
- Employed in the synthesis of specialty chemicals for material science applications.
作用机制
The mechanism of action of 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity.
相似化合物的比较
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]butanoic acid: Contains a butanoic acid group instead of acetic acid.
Uniqueness:
- The presence of the trifluoromethyl group distinguishes it from other pyrimidine derivatives, imparting unique electronic properties.
- The specific substitution pattern on the pyrimidine ring provides distinct reactivity and biological activity profiles compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of 2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid, its synthesis, reactions, applications, and comparisons with related compounds
属性
IUPAC Name |
2-[[6-methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O3/c1-4-2-5(7(18)13-3-6(16)17)15-8(14-4)9(10,11)12/h2H,3H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHDVSWKQDHFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(F)(F)F)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)


![N-[4-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B6639157.png)
![N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B6639163.png)
![(2S)-2-[[2-(2,6-dimethoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B6639169.png)
![2-[(1-Methylpyrrole-3-carbonyl)amino]butanoic acid](/img/structure/B6639172.png)


![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)
![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
